Regioisomeric Differentiation: 4-Dimethylsulfamoyl vs. 5-Dimethylsulfamoyl Furan-2-Carboxamide Architecture
The target compound bears the dimethylsulfamoyl substituent at the furan 4-position, whereas its direct regioisomer — 5-(dimethylsulfamoyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide — positions this group at the furan 5-position. Regioisomeric placement of the sulfamoyl moiety is known to alter inhibitor binding mode within the CSF-1R ATP pocket, affecting both the hinge-region hydrogen-bond network and the orientation of the trifluoromethoxyphenyl tail in the hydrophobic selectivity pocket . Quantitative activity data for the 5-regioisomer are not publicly available, but relevant class-level evidence from the cFMS inhibitor patent literature demonstrates that furan-2-carboxamide analogs with sulfamoyl-containing aryl groups achieve CSF-1R IC₅₀ values in the sub-nanomolar to low-nanomolar range (for example, IC₅₀ = 0.68 nM for CHEMBL3085977, IC₅₀ = 1.70 nM for CHEMBL3086321, both carrying dimethylsulfamoyl-phenyl motifs) [1]. These values differ dramatically from the 17 nM (cell-free) and 76 nM (cellular) IC₅₀ values reported for cFMS Receptor Inhibitor IV, which lacks the dimethylsulfamoyl group entirely , highlighting the sensitivity of CSF-1R potency to the precise sulfamoyl placement and context.
| Evidence Dimension | CSF-1R inhibitory potency (IC₅₀) correlated with sulfamoyl substituent identity and position |
|---|---|
| Target Compound Data | No directly measured CSF-1R IC₅₀ publicly available for CAS 1207054-83-8 |
| Comparator Or Baseline | 5-regioisomer: No activity data available; cFMS Receptor Inhibitor IV (CAS 959626-45-0): IC₅₀ = 17 nM (cell-free kinase), 76 nM (cellular autophosphorylation); Dimethylsulfamoyl-phenyl-containing analogs from US8674100: IC₅₀ as low as 0.68 nM |
| Quantified Difference | Fold-difference between dimethylsulfamoyl-containing analogs and cFMS Receptor Inhibitor IV: up to ~25-fold (0.68 nM vs. 17 nM); regioisomeric impact unquantified due to missing data |
| Conditions | CSF-1R fluorescence polarization immunoassay (US8674100), cell-free kinase assay and CSF-1-stimulated HEK-293 cellular autophosphorylation assay (cFMS Receptor Inhibitor IV) |
Why This Matters
Procurement of the target compound versus its 5-regioisomer or other furan-2-carboxamide CSF-1R inhibitors cannot be considered bioequivalent without direct activity comparison; the available class-level data demonstrate that sulfamoyl positional variation produces large potency shifts that may compromise experimental reproducibility.
- [1] BindingDB. CHEMBL3085977 (BDBM50443167): IC₅₀ = 0.68 nM; CHEMBL3086321 (BDBM50443171): IC₅₀ = 1.70 nM. US Patent US8674100 (2014). https://www.bindingdb.org View Source
